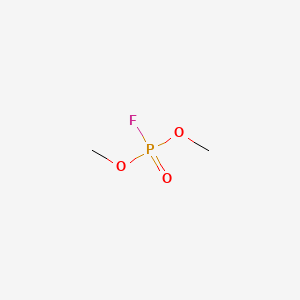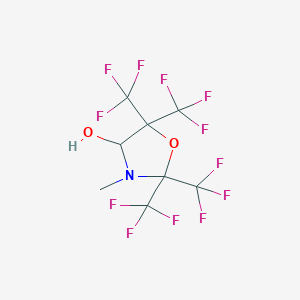
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol is a unique compound characterized by its oxazolidin-4-ol core and the presence of multiple trifluoromethyl groups
Preparation Methods
The synthesis of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazolidinone derivative with trifluoromethylating agents. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful introduction of trifluoromethyl groups.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidin-4-ol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The oxazolidin-4-ol core can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.
Comparison with Similar Compounds
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can be compared with other similar compounds, such as:
2,2,5,5-Tetrakis(trifluoromethyl)oxazolidin-4-one: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-one:
Properties
Molecular Formula |
C8H5F12NO2 |
|---|---|
Molecular Weight |
375.11 g/mol |
IUPAC Name |
3-methyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-oxazolidin-4-ol |
InChI |
InChI=1S/C8H5F12NO2/c1-21-2(22)3(5(9,10)11,6(12,13)14)23-4(21,7(15,16)17)8(18,19)20/h2,22H,1H3 |
InChI Key |
QRJSXSHZYLHPBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(OC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


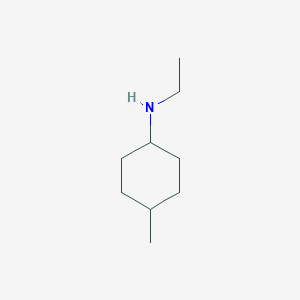
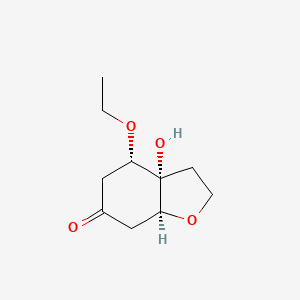
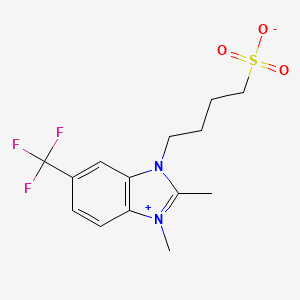
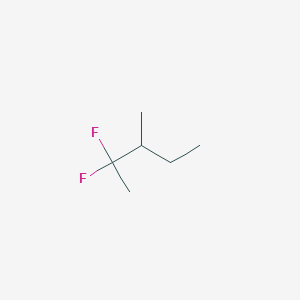
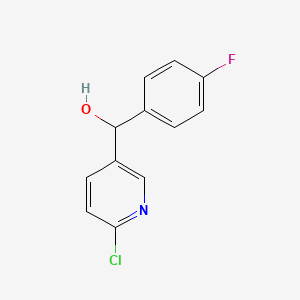
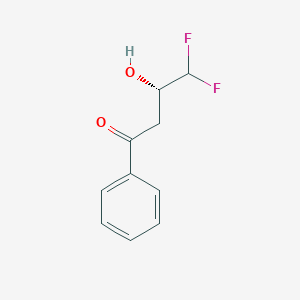


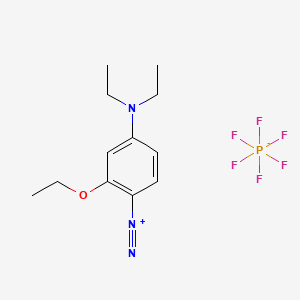
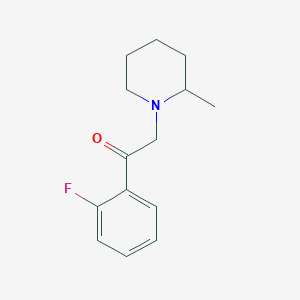
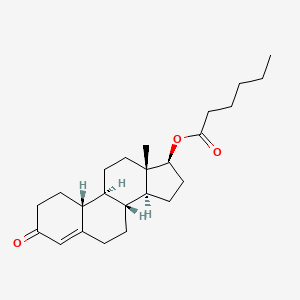
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)
